![molecular formula C12H15F3N2O B3124619 2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene CAS No. 320406-60-8](/img/structure/B3124619.png)
2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene
Overview
Description
2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene (THPF) is a fluorinated benzene compound with a wide range of applications in the field of organic synthesis, medicinal chemistry, and biochemistry. THPF is found in a variety of organic compounds, and its unique structure and properties make it a valuable building block for organic synthesis. THPF is also used in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer agents.
Scientific Research Applications
Activation of Cyclohexene Systems
- A tetrahydropyran-2-yloxy-group, similar to an amino-group, activates double bonds in cyclohexene systems, facilitating thermal reactions with αβ-unsaturated carbonyl derivatives, yielding good yields of substituted cyclohexanones or cyclohexenones (Birch et al., 1970).
Small-Molecule Inhibitors Synthesis
- Tetrahydropyran derivatives, including 4-(((3-(tetrahydro-2H-pyran-4-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline, have been synthesized and shown to disrupt the SCFSKP2 E3 ligase complex. These compounds exhibited growth-inhibitory activities in HeLa cells, indicating a potential role in cancer research (Shouksmith et al., 2015).
Model Compounds for Mucoproteins
- Tetrahydropyran-2-yl derivatives of amino acids and urea serve as model compounds in evaluating the stability of carbohydrate-peptide linkages in mucoproteins (Amir et al., 1961).
Tetrafluoro-Substituted Aryne Reactivity
- Tetrafluoro-substituted arynes, like 3,4,5,6-tetrafluoro-1,2-dehydrobenzene derived from 2-amino-3,4,5,6-tetrafluorobenzoic acid, exhibit distinct reactivity in reactions with 1,2,4-triazines, yielding azine ring transformation products, which may have implications in synthetic chemistry (Kopchuk et al., 2017).
Catalytic Hydrogenation in Natural Product Synthesis
- Catalytic hydrogenation of oxazolines, derived from 2-aminopyranoses, leads to highly functionalized tetrahydropyrans, which are important building units in natural product synthesis (Hesek et al., 2008).
Novel Synthesis Methods
- New methods for synthesizing tetrahydropyran-2-ones with amino functions, important in natural products, have been developed, providing efficient routes to these structures (Naumova et al., 2014).
Intermediate for CCR5 Antagonist
- An efficient synthesis of a key intermediate for the CCR5 antagonist TAK-779, involving reductive alkylation and other steps, has been described, highlighting the compound's relevance in medicinal chemistry (Hashimoto et al., 2002).
properties
IUPAC Name |
1-N-(oxan-4-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-2-11(10(16)7-8)17-9-3-5-18-6-4-9/h1-2,7,9,17H,3-6,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVUOLKBXGPRCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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